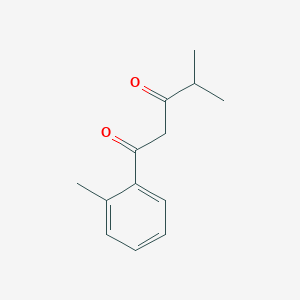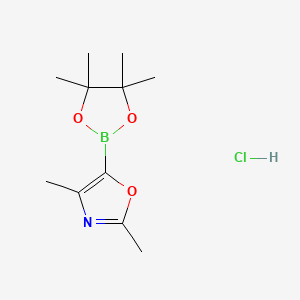
(5-Nitrothiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrothiophen-3-yl)methanol: is an organic compound that belongs to the class of nitrothiophenes It features a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrothiophen-3-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. One common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 0°C and then at room temperature for several hours. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Nitrothiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Various electrophiles or nucleophiles can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: 5-Nitrothiophene-3-carboxylic acid.
Reduction: 5-Aminothiophene-3-ylmethanol.
Substitution: Depending on the substituent introduced, various functionalized thiophenes can be obtained
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Nitrothiophen-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for designing molecules that can interact with biological targets .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials .
Wirkmechanismus
The mechanism of action of (5-Nitrothiophen-3-yl)methanol depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
5-Nitrothiophene-2-carbaldehyde: A precursor in the synthesis of (5-Nitrothiophen-3-yl)methanol.
5-Aminothiophene-3-ylmethanol: A reduced form of the compound with different reactivity and applications.
Thiophene-2-carboxylic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxymethyl group on the thiophene ring.
Eigenschaften
Molekularformel |
C5H5NO3S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
(5-nitrothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2 |
InChI-Schlüssel |
MEFGIBFSOQRRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




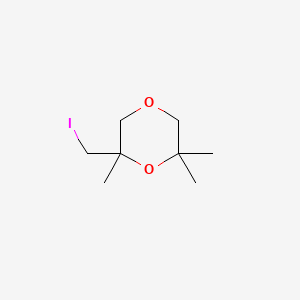
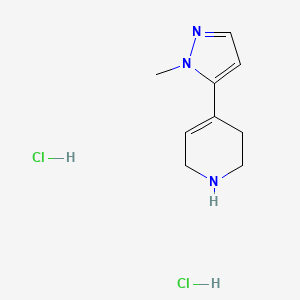
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)

![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
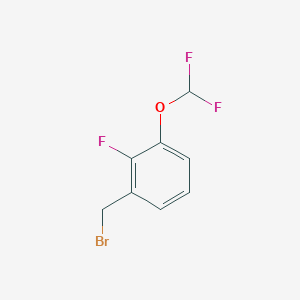
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
